4-[(4-bromobenzyl)oxy]-N'-{(E)-[2-(pentyloxy)phenyl]methylidene}benzohydrazide
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Overview
Description
4-[(4-BROMOPHENYL)METHOXY]-N’-[(E)-[2-(PENTYLOXY)PHENYL]METHYLIDENE]BENZOHYDRAZIDE is a complex organic compound with a molecular formula of C22H23BrN2O3. This compound is characterized by its unique structure, which includes a bromophenyl group, a methoxy group, and a pentoxyphenyl group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-BROMOPHENYL)METHOXY]-N’-[(E)-[2-(PENTYLOXY)PHENYL]METHYLIDENE]BENZOHYDRAZIDE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-bromophenol with methoxybenzaldehyde in the presence of a base to form the intermediate 4-[(4-bromophenyl)methoxy]benzaldehyde. This intermediate is then reacted with 2-(pentyloxy)aniline in the presence of a catalyst to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions
4-[(4-BROMOPHENYL)METHOXY]-N’-[(E)-[2-(PENTYLOXY)PHENYL]METHYLIDENE]BENZOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: Halogen substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium iodide (NaI) in acetone.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
4-[(4-BROMOPHENYL)METHOXY]-N’-[(E)-[2-(PENTYLOXY)PHENYL]METHYLIDENE]BENZOHYDRAZIDE is used in various scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 4-[(4-BROMOPHENYL)METHOXY]-N’-[(E)-[2-(PENTYLOXY)PHENYL]METHYLIDENE]BENZOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-N,N-bis(4-methoxyphenyl)aniline: Similar structure but lacks the hydrazide group.
4-Bromo-4’,4’'-dimethoxytriphenylamine: Contains a triphenylamine core with bromine and methoxy groups.
Uniqueness
4-[(4-BROMOPHENYL)METHOXY]-N’-[(E)-[2-(PENTYLOXY)PHENYL]METHYLIDENE]BENZOHYDRAZIDE is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.
Properties
Molecular Formula |
C26H27BrN2O3 |
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Molecular Weight |
495.4 g/mol |
IUPAC Name |
4-[(4-bromophenyl)methoxy]-N-[(E)-(2-pentoxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C26H27BrN2O3/c1-2-3-6-17-31-25-8-5-4-7-22(25)18-28-29-26(30)21-11-15-24(16-12-21)32-19-20-9-13-23(27)14-10-20/h4-5,7-16,18H,2-3,6,17,19H2,1H3,(H,29,30)/b28-18+ |
InChI Key |
FVSKZRHFTIVWLC-MTDXEUNCSA-N |
Isomeric SMILES |
CCCCCOC1=CC=CC=C1/C=N/NC(=O)C2=CC=C(C=C2)OCC3=CC=C(C=C3)Br |
Canonical SMILES |
CCCCCOC1=CC=CC=C1C=NNC(=O)C2=CC=C(C=C2)OCC3=CC=C(C=C3)Br |
Origin of Product |
United States |
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